molecular formula C18H16BrClN2O2 B11438480 8-bromo-3-(3-chloro-4-methylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

8-bromo-3-(3-chloro-4-methylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

Cat. No.: B11438480
M. Wt: 407.7 g/mol
InChI Key: RZMMPZZXLPUQFJ-UHFFFAOYSA-N
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Description

4-bromo-10-(3-chloro-4-methylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0?,?]trideca-2,4,6-trien-11-one is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features multiple functional groups, including bromine, chlorine, and methyl groups, which contribute to its reactivity and potential utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-10-(3-chloro-4-methylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0?,?]trideca-2,4,6-trien-11-one can be achieved through a multi-step process involving several key reactions:

    Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core through a series of cyclization reactions. This can be achieved using a combination of cycloaddition and ring-closing reactions under controlled conditions.

    Introduction of Functional Groups: The bromine, chlorine, and methyl groups are introduced through selective halogenation and alkylation reactions. These steps require precise control of reaction conditions to ensure the correct placement of each functional group.

    Final Assembly: The final step involves the coupling of the functionalized tricyclic core with the remaining molecular fragments.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-10-(3-chloro-4-methylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0?,?]trideca-2,4,6-trien-11-one can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

4-bromo-10-(3-chloro-4-methylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[731

    Medicinal Chemistry: The compound’s unique structure and functional groups make it a potential candidate for drug development, particularly for targeting specific biological pathways.

    Materials Science: The compound’s ability to undergo various chemical reactions makes it useful for the synthesis of novel materials with specific properties.

    Chemical Biology: The compound can be used as a probe to study biological systems and interactions at the molecular level.

Mechanism of Action

The mechanism by which 4-bromo-10-(3-chloro-4-methylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0?,?]trideca-2,4,6-trien-11-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would depend on the nature of these interactions and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-10-(3-chlorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0?,?]trideca-2,4,6-trien-11-one
  • 4-bromo-10-(4-methylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0?,?]trideca-2,4,6-trien-11-one

Uniqueness

The uniqueness of 4-bromo-10-(3-chloro-4-methylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7310?,?]trideca-2,4,6-trien-11-one lies in its specific combination of functional groups and tricyclic structure

Properties

Molecular Formula

C18H16BrClN2O2

Molecular Weight

407.7 g/mol

IUPAC Name

4-bromo-10-(3-chloro-4-methylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one

InChI

InChI=1S/C18H16BrClN2O2/c1-10-3-5-12(8-14(10)20)22-17(23)21-15-9-18(22,2)24-16-6-4-11(19)7-13(15)16/h3-8,15H,9H2,1-2H3,(H,21,23)

InChI Key

RZMMPZZXLPUQFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)Br)C)Cl

Origin of Product

United States

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